molecular formula C14H24O3 B14326665 1-[(Oxan-2-yl)oxy]non-2-yn-4-ol CAS No. 98262-67-0

1-[(Oxan-2-yl)oxy]non-2-yn-4-ol

Cat. No.: B14326665
CAS No.: 98262-67-0
M. Wt: 240.34 g/mol
InChI Key: WQFBVCIPHJGCIF-UHFFFAOYSA-N
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Description

1-[(Oxan-2-yl)oxy]non-2-yn-4-ol is an organic compound characterized by the presence of an oxane ring, a non-2-yn-4-ol chain, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Oxan-2-yl)oxy]non-2-yn-4-ol typically involves the reaction of oxane derivatives with non-2-yn-4-ol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between oxane and non-2-yn-4-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Oxan-2-yl)oxy]non-2-yn-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium hydride or organolithium reagents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

1-[(Oxan-2-yl)oxy]non-2-yn-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(Oxan-2-yl)oxy]non-2-yn-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(Oxan-2-yl)oxy]non-2-yn-3-ol: Similar structure but with a different position of the hydroxyl group.

    1-[(Oxan-2-yl)oxy]non-2-yn-5-ol: Similar structure but with a different position of the hydroxyl group.

    1-[(Oxan-2-yl)oxy]non-3-yn-4-ol: Similar structure but with a different position of the alkyne group.

Uniqueness

1-[(Oxan-2-yl)oxy]non-2-yn-4-ol is unique due to its specific combination of functional groups and their positions within the molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

98262-67-0

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

1-(oxan-2-yloxy)non-2-yn-4-ol

InChI

InChI=1S/C14H24O3/c1-2-3-4-8-13(15)9-7-12-17-14-10-5-6-11-16-14/h13-15H,2-6,8,10-12H2,1H3

InChI Key

WQFBVCIPHJGCIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#CCOC1CCCCO1)O

Origin of Product

United States

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